molecular formula C12H12O4 B14849129 3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester

3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester

Cat. No.: B14849129
M. Wt: 220.22 g/mol
InChI Key: WEXHRXDGTUJEHT-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzodioxin ring fused to an acrylate moiety

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-12(13)5-3-9-2-4-10-11(8-9)16-7-6-15-10/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXHRXDGTUJEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate typically involves the esterification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids or ketones.

    Reduction: The major products are alcohols or aldehydes.

    Substitution: The major products are new ester derivatives or amides.

Scientific Research Applications

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The benzodioxin ring can participate in π-π interactions, while the ester group can undergo hydrolysis or other transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl cinnamate: Similar ester structure but lacks the benzodioxin ring.

    Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate: Similar structure but with a propanoate moiety instead of an acrylate.

    Ethyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate: Similar structure but with an ethyl ester group.

Uniqueness

Methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate is unique due to the presence of the benzodioxin ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

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